9-Bromo-3-oxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-3-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to a spiro[5.5]undecane skeleton containing an oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3-oxaspiro[5.5]undecane typically involves the introduction of a bromine atom into the spiro[5.5]undecane framework. One common method is the bromination of 3-oxaspiro[5.5]undecane using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-3-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and alkoxy derivatives of the spiro compound.
Oxidation Reactions: Products include spiro compounds with additional oxygen-containing functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon, 3-oxaspiro[5.5]undecane.
Scientific Research Applications
9-Bromo-3-oxaspiro[5.5]undecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Bromo-3-oxaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets . The spirocyclic structure provides rigidity and conformational stability, enhancing its interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: A related spiro compound with a dione functional group.
1-Oxa-9-azaspiro[5.5]undecane: A spiro compound containing a nitrogen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: Spiro compounds with both oxygen and sulfur atoms in the rings.
Uniqueness
9-Bromo-3-oxaspiro[5.5]undecane is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the spirocyclic structure and the bromine atom makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17BrO |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
9-bromo-3-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2 |
InChI Key |
RVQUGEMVZLYVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1Br)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.